molecular formula C10H9BrClFO B1445042 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one CAS No. 1250030-38-6

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one

Cat. No.: B1445042
CAS No.: 1250030-38-6
M. Wt: 279.53 g/mol
InChI Key: YEJTTYZBANPNIU-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butanone backbone

Scientific Research Applications

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and butanone.

    Bromination: The butanone undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobutan-2-one.

    Coupling Reaction: The brominated butanone is then coupled with 4-chloro-2-fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.

    4-Chloro-2-fluorophenylboronic acid: Contains the same aromatic ring but with a boronic acid group.

    3-Bromo-4-fluorophenol: Similar aromatic structure with a hydroxyl group.

Properties

IUPAC Name

3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFO/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJTTYZBANPNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=C(C=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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